N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid is a complex organic compound that features both imidazole and benzimidazole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine typically involves the formation of the imidazole and benzimidazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the condensation of glyoxal with ammonia and formaldehyde, while the benzimidazole ring can be formed through the reaction of o-phenylenediamine with formic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes the preparation of intermediate compounds, followed by their coupling and purification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological properties.
Benzimidazole: Shares the benzimidazole ring but lacks the imidazole moiety.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine is unique due to its combined imidazole and benzimidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.